molecular formula C8H5ClF2O B13130663 4-[Chloro(difluoro)methyl]benzaldehyde CAS No. 137780-58-6

4-[Chloro(difluoro)methyl]benzaldehyde

Cat. No.: B13130663
CAS No.: 137780-58-6
M. Wt: 190.57 g/mol
InChI Key: IMKLYAOYOTYFQH-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methyl]benzaldehyde is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a chloro(difluoro)methyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Chloro(difluoro)methyl]benzaldehyde typically involves the introduction of the chloro(difluoro)methyl group to a benzaldehyde derivative. One common method is the reaction of 4-chlorobenzaldehyde with difluorocarbene, generated in situ from a difluoromethylating agent under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the difluorocarbene .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure better control over reaction parameters and yield higher purity products. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-[Chloro(difluoro)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[Chloro(difluoro)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methyl]benzaldehyde depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chloro(difluoro)methyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and halogen bonding .

Comparison with Similar Compounds

Uniqueness: 4-[Chloro(difluoro)methyl]benzaldehyde is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

CAS No.

137780-58-6

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

4-[chloro(difluoro)methyl]benzaldehyde

InChI

InChI=1S/C8H5ClF2O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H

InChI Key

IMKLYAOYOTYFQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(F)(F)Cl

Origin of Product

United States

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